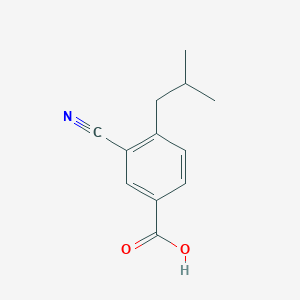

3-Cyano-4-isobutylbenzoic acid

Description

3-Cyano-4-isobutylbenzoic acid is a substituted benzoic acid derivative featuring a cyano (-CN) group at the 3-position and an isobutyl (-CH₂CH(CH₂)₂) group at the 4-position of the aromatic ring. The cyano group is electron-withdrawing, enhancing the acidity of the carboxylic acid moiety, while the isobutyl substituent contributes to lipophilicity, influencing solubility and bioavailability .

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-cyano-4-(2-methylpropyl)benzoic acid |

InChI |

InChI=1S/C12H13NO2/c1-8(2)5-9-3-4-10(12(14)15)6-11(9)7-13/h3-4,6,8H,5H2,1-2H3,(H,14,15) |

InChI Key |

PPRFRHNRCGDZIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)C(=O)O)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key parameters of 3-Cyano-4-isobutylbenzoic acid with its analogs:

Physicochemical Properties

- Acidity: The cyano group in this compound lowers the pKa of the carboxylic acid (~2.5–3.5 estimated) compared to 4-hydroxybenzoic acid (pKa ~4.5) due to its electron-withdrawing nature .

- Lipophilicity : The isobutyl group increases logP (estimated ~2.8) relative to isopropoxy analogs (logP ~1.9), enhancing membrane permeability but reducing aqueous solubility .

- Thermal Stability: Cyano-substituted benzoic acids generally exhibit higher thermal stability than amino- or hydroxyl-substituted variants due to reduced hydrogen bonding .

Research Findings and Trends

- Synthetic Utility: Cyano-substituted benzoic acids are preferred in click chemistry and cross-coupling reactions due to their reactivity .

- Biological Performance : Isobutyl analogs may exhibit superior metabolic stability compared to alkoxy derivatives, as alkyl chains resist enzymatic cleavage better than ether linkages .

- Contradictions: While 3-Cyano-4-isopropoxybenzoic acid has documented uses, the lack of direct studies on this compound necessitates caution in extrapolating data.

Q & A

Q. What are the validated synthetic routes for 3-Cyano-4-isobutylbenzoic acid, and how can intermediates be characterized?

- Methodology :

- Route Design : Start with substituted benzoic acid precursors (e.g., 4-isobutylbenzoic acid derivatives) and introduce the cyano group via nucleophilic substitution or cyanation reactions (e.g., using CuCN or Pd-catalyzed protocols) .

- Intermediate Characterization : Use HPLC (≥95% purity threshold) and FT-IR to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). Validate intermediates via ¹H NMR (e.g., isobutyl proton signals at δ 0.8–1.2 ppm) and LC-MS for molecular ion verification .

Q. How can researchers ensure purity and stability during storage of this compound?

- Methodology :

- Purity Assessment : Perform Karl Fischer titration for water content (<0.5%) and TGA to detect decomposition thresholds.

- Storage Protocols : Store in sealed, moisture-proof containers under inert gas (N₂/Ar) at 2–8°C. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and periodic HPLC-UV analysis .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- ¹³C NMR : Identify quaternary carbons (e.g., cyano carbon at ~115–120 ppm, carboxylic acid carbonyl at ~170 ppm).

- 2D NMR (HSQC/HMBC) : Resolve overlapping signals (common in aromatic regions) and assign substituent positions .

- Cross-Validation : Compare spectral data with NIST Chemistry WebBook entries for analogous benzoic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., overlapping NMR signals or missing peaks)?

- Methodology :

- Dynamic NMR : Use variable-temperature ¹H NMR to separate overlapping signals (e.g., C4/C6 aromatic protons) by exploiting temperature-dependent shifts .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian or ORCA) to predict chemical shifts and compare with experimental data.

- Supplementary Techniques : Pair NMR with X-ray crystallography for unambiguous structural confirmation .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Methodology :

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity).

- In Situ Monitoring : Implement ReactIR or PAT (Process Analytical Technology) to track reaction progress and identify bottlenecks.

- Byproduct Analysis : Characterize side products via GC-MS and adjust stoichiometry or catalyst systems to suppress undesired pathways .

Q. How do steric and electronic effects of the isobutyl and cyano groups influence reactivity in downstream applications?

- Methodology :

- Kinetic Studies : Compare reaction rates of this compound with analogs (e.g., 4-methyl or 4-fluoro derivatives) under identical conditions.

- Hammett Plot Analysis : Correlate substituent σ values with reaction outcomes to quantify electronic effects.

- Computational Docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .

Q. What are the best practices for handling discrepancies in toxicity or stability data across studies?

- Methodology :

- Meta-Analysis : Aggregate data from peer-reviewed studies and apply QSAR models to predict toxicity endpoints.

- Experimental Replication : Conduct OECD-compliant assays (e.g., acute toxicity in D. magna) under controlled lab conditions.

- Uncertainty Quantification : Report confidence intervals for stability data (e.g., shelf-life predictions) using Monte Carlo simulations .

Data Presentation Guidelines

- Tables : Include raw data (e.g., NMR shifts, reaction yields) and statistical metrics (RSD, p-values).

- Figures : Use High-Resolution Mass Spectra with annotated molecular ions and HPLC chromatograms (baseline-separated peaks).

- Critical Analysis : Discuss limitations (e.g., solvent effects on NMR, column bleed in GC-MS) and validate methods against NIST standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.